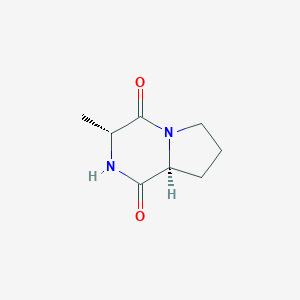

Cyclo(-D-Ala-L-Pro)

描述

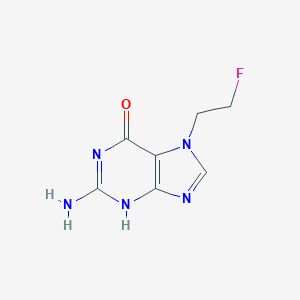

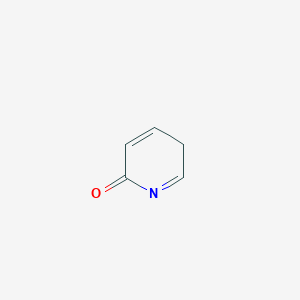

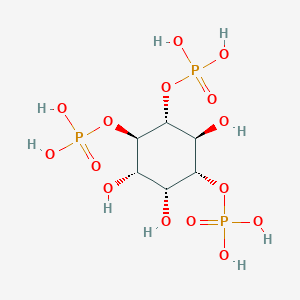

Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, which is a class of compounds that have garnered interest due to their presence in various bioactive compounds and their potential applications in medicinal chemistry. The cyclic structure of these peptides often imparts them with a rigid conformation that can be crucial for their biological activity .

Synthesis Analysis

The synthesis of cyclo(-D-Ala-L-Pro) and related cyclic peptides typically involves a series of steps including neutralization, condensation, deprotection, and cyclization. For instance, the synthesis of Cyclo(L-Ala-L-Pro) dipeptide achieved an overall yield of 65.3% starting from N-Boc-L-(+)-Proline and L-(+)-Alanine . Similarly, cyclo[(-d-Ala-l-Ala)4-] was synthesized through the Fmoc solid-phase synthesis method .

Molecular Structure Analysis

The molecular structure of cyclic peptides like cyclo(-D-Ala-L-Pro) has been extensively studied using techniques such as X-ray diffraction, NMR, and molecular dynamics (MD) simulations. For example, the conformation of cyclo(-D-Pro-Ala4-) was investigated using modern NMR techniques and MD simulations, confirming the previously described preferred conformation . Additionally, the crystal structure of cyclo-(Gly-L-Pro-D-Ala)2 was determined by single-crystal x-ray diffraction analysis, revealing significant deviation from internal twofold symmetry and the presence of type II β turns .

Chemical Reactions Analysis

While the specific chemical reactions of cyclo(-D-Ala-L-Pro) are not detailed in the provided papers, the general reactivity of cyclic peptides can involve interactions with various biological targets through hydrogen bonding and other non-covalent interactions. The synthesis process itself involves a cyclization reaction that is a key step in forming the stable cyclic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides like cyclo(-D-Ala-L-Pro) are influenced by their conformation and the pattern of hydrogen bonds. For instance, cyclo[(-d-Ala-l-Ala)4-] self-assembles into nanotube bundles with specific inner and outer diameters and wall thickness, as characterized by molecular simulation . Vibrational analysis of cyclo(d-Ala-l-Ala) in two crystalline forms showed systematic differences in the modes of the CONH group and CH stretching and bending modes, which are correlated with the different molecular and crystal structures .

科学研究应用

阻断黄曲霉毒素产生:Cyclo(-D-Ala-L-Pro)已被发现可以阻断黄曲霉(一种产生黄曲霉毒素的真菌)中的黄曲霉毒素产生。它在不影响真菌生长的情况下实现了这一点。这种化合物特异性地结合并抑制了黄曲霉中的一种谷胱甘肽S-转移酶(GST)的活性,该酶在黄曲霉毒素产生中起作用 (Iimura et al., 2017)。

食品和饮料中的化学特征:Cyclo(-D-Ala-L-Pro)作为二肽环(DKP)家族的一员,已在各种食品和饮料中被发现,包括啤酒。这些化合物,包括cyclo(Ala-Pro),已被研究其风味特性,描述为苦涩、收敛和颗粒状 (Gautschi et al., 1997)。

合成和构象研究:已对Cyclo(-D-Ala-L-Pro)二肽的合成进行了研究,重点是利用红外光谱、核磁共振和元素分析等技术对其进行结构表征。这些研究对于理解分子的化学性质和潜在应用至关重要 (Teng Da-wei, 2009)。

肽中的构象分析:Cyclo(-D-Ala-L-Pro)也被用作研究环肽构象的模型。这类研究对于理解肽的结构方面至关重要,这可以对设计药物和理解蛋白质功能产生影响 (Heller et al., 2006)。

属性

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-D-Ala-L-Pro) | |

CAS RN |

36238-64-9 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?

A1: Cyclo(-D-Ala-L-Pro)2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that Cyclo(-D-Ala-L-Pro)2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []

Q2: What structural insights about Cyclo(-D-Ala-L-Pro)2 can be derived from its interaction with lipid bilayers?

A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that Cyclo(-D-Ala-L-Pro)2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)